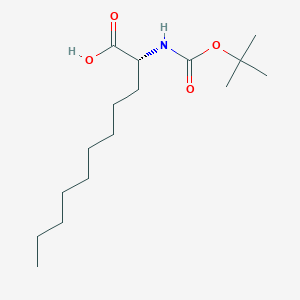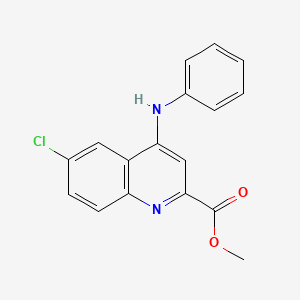
2-((4-Chlorobenzyl)amino)-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorobenzyl)amino)-1-phenylethanol, also known as 4-chlorobenzyl-1-phenylethanolamine or 4-chlorobenzyl-1-phenylethanamine, is a novel compound synthesized in the laboratory. It is a derivative of the amino acid phenylalanine, and is composed of a phenyl ring and an amine group. This compound has been studied extensively for its potential applications in scientific research and laboratory experiments. It has been found to have a wide range of biochemical and physiological effects, and is being studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Enantioselective Synthesis and Catalysis
Research has explored enantioselective synthesis methods for compounds related to "2-((4-Chlorobenzyl)amino)-1-phenylethanol". Tanielyan et al. (2006) developed two enantioselective syntheses for 2-amino-1-phenylethanol, highlighting its significance in asymmetric synthesis. One method involves an enantioselective oxazaborolidine-catalyzed reduction, while the other uses a chiral ruthenium complex in conjunction with an optically active amine, demonstrating high yields and enantioselectivity (Tanielyan et al., 2006). Similarly, Prabagaran and Sundararajan (2002) utilized a derivative as a chiral ligand in asymmetric Michael addition reactions, showcasing its effectiveness in catalysis (Prabagaran & Sundararajan, 2002).
Metabolic Engineering
Kang et al. (2014) explored the metabolic engineering of Escherichia coli for producing 2-phenylethanol from renewable glucose. They constructed a synthetic pathway, demonstrating the potential of bioengineering in producing aromatic alcohols from glucose, which may relate to derivatives of "2-((4-Chlorobenzyl)amino)-1-phenylethanol" (Kang et al., 2014).
Spectroscopic Studies
Subashini and Periandy (2016) conducted a comprehensive spectroscopic study on (R)-2-Amino-1-Phenylethanol, involving FT-IR, FT-Raman, NMR, and UV analysis. Their research offers insights into the structural and electronic properties of aminoalcohols, which could extend to the study of "2-((4-Chlorobenzyl)amino)-1-phenylethanol" (Subashini & Periandy, 2016).
Synthesis and Biological Activity
Gasparyan et al. (2015) synthesized 1-(4-Substituted phenyl)-1-alkyl(aryl)-2-phenyl-3-aminopropan-1-ol hydrochlorides, demonstrating their potential as adenosine deaminase inhibitors. This research hints at the biological activity of structurally similar compounds, possibly including "2-((4-Chlorobenzyl)amino)-1-phenylethanol" (Gasparyan et al., 2015).
UV-Curing Applications
Arsu (2002) investigated the use of a compound similar to "2-((4-Chlorobenzyl)amino)-1-phenylethanol" as a synergist in UV-curing applications, reducing oxygen inhibition effects and acting as an effective synergist for photoinitiators. This showcases the compound's potential in industrial applications (Arsu, 2002).
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-14-8-6-12(7-9-14)10-17-11-15(18)13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAHORQFAGKZDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



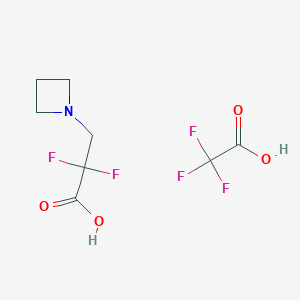
![9-((4-(3-(4-methoxyphenyl)propanoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2799879.png)

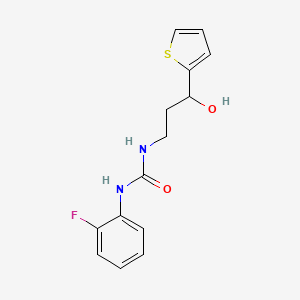
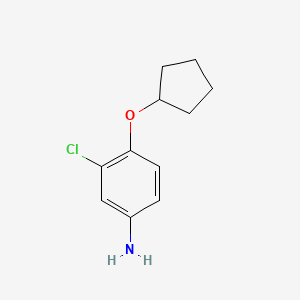
![8-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,8-dicarboxylate hydrochloride](/img/structure/B2799886.png)
![2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2799888.png)
![3-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole](/img/structure/B2799889.png)
![2-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2799891.png)

